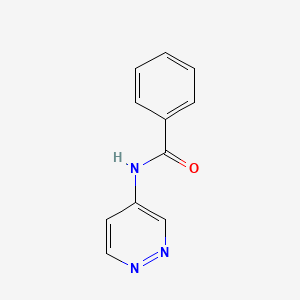

N-(Pyridazin-4-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

921759-07-1 |

|---|---|

Molecular Formula |

C11H9N3O |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

N-pyridazin-4-ylbenzamide |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-6-7-12-13-8-10/h1-8H,(H,12,14,15) |

InChI Key |

NMMBBJMCVVPDPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=NC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of N Pyridazin 4 Yl Benzamide Analogues

Redox Reactions Involving the Pyridazine (B1198779) Ring and Amide Functionality

The pyridazine ring and the amide group in N-(Pyridazin-4-yl)benzamide analogues can participate in redox reactions, offering pathways to novel derivatives with altered properties.

Oxidation Pathways

Oxidation reactions on this compound analogues can target either the pyridazine ring or other susceptible functional groups within the molecule. The use of oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of hydroxylated derivatives. smolecule.com For instance, the nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides, which can influence the electronic properties and biological activity of the compound. The specific outcome of the oxidation depends on the strength of the oxidizing agent, the reaction conditions, and the substitution pattern on the benzamide (B126) and pyridazine rings. smolecule.comevitachem.com

Reduction Pathways

Reduction reactions provide another avenue for modifying this compound analogues. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed. smolecule.comsmolecule.com These reactions can lead to the reduction of the amide functionality to an amine or the partial or complete reduction of the pyridazine ring. For example, the nitro group, if present as a substituent, can be readily reduced to an amino group, which can then be further functionalized. acs.org This is a common strategy in the synthesis of complex drug-like molecules. acs.org

Substitution Reactions on the Benzamide and Pyridazine Moieties

Substitution reactions are fundamental to the structural diversification of this compound analogues, allowing for the introduction of a wide array of functional groups onto both the benzamide and pyridazine rings.

Nucleophilic Substitution Reactions

The pyridazine ring, being an electron-deficient heteroaromatic system, is susceptible to nucleophilic attack. uoanbar.edu.iqstackexchange.com This reactivity is particularly pronounced at the carbon atoms ortho and para to the nitrogen atoms (positions 3, 6, and 4, 5 respectively). uoanbar.edu.iqstackexchange.com Halogenated pyridazine precursors are often used in nucleophilic substitution reactions where the halogen atom acts as a leaving group. wur.nl A variety of nucleophiles, including amines, alkoxides, and thiolates, can be introduced onto the pyridazine ring. wur.nlacs.org For instance, the reaction of a chloropyridazine derivative with an amine can lead to the formation of an amino-pyridazine analogue. wur.nl

The benzamide portion of the molecule can also undergo nucleophilic acyl substitution, allowing for modification of the amide bond itself. evitachem.com

Diversification Strategies via Chemical Modifications

The strategic chemical modification of this compound analogues is a key approach to generating libraries of compounds for screening in drug discovery and materials science. smolecule.comwur.nlacs.orgacs.org These strategies often involve a combination of the reactions discussed above.

A common approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.gov This allows for the attachment of various aryl or heteroaryl groups to the pyridazine or benzamide rings, significantly increasing molecular complexity and diversity. For example, a bromo-substituted this compound can be coupled with a boronic acid to introduce a new substituent.

Furthermore, multi-step synthetic sequences are often employed to build up complex analogues. These sequences may involve initial functionalization of the pyridazine or benzoyl precursors, followed by amide bond formation. acs.orgnih.gov The choice of synthetic route and diversification strategy is guided by the desired final structure and the need for efficient and scalable chemical processes.

Below is a table summarizing some of the key chemical transformations and diversification strategies for this compound analogues:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Oxidation | Potassium permanganate, hydrogen peroxide | Hydroxylated derivatives, N-oxides | smolecule.com |

| Reduction | Sodium borohydride, lithium aluminum hydride, Na2S2O4 | Amine derivatives, reduction of nitro groups | smolecule.comsmolecule.comacs.org |

| Nucleophilic Substitution | Amines, alkoxides, potassium amide in liquid ammonia | Introduction of various functional groups on the pyridazine ring | acs.orgwur.nlacs.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids | Formation of C-C bonds, introduction of aryl/heteroaryl groups | nih.gov |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkynes | Formation of C-C triple bonds | acs.org |

| Amide Bond Formation | Acyl chlorides, coupling reagents (e.g., HATU, HOBt) | Synthesis and modification of the amide linkage | acs.orgacs.org |

Structure Activity Relationship Sar Investigations of N Pyridazin 4 Yl Benzamide and Its Derivatives

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional arrangement of a molecule, its conformation, and its ability to flex and adapt are critical for its interaction with biological targets. Conformational analysis of N-(Pyridazin-4-yl)benzamide derivatives reveals key structural features that govern their activity.

In a study of 4-acrylamido-N-(pyridazin-3-yl)benzamide, a derivative of the core structure, computational analysis using molecular mechanics and DFT-based methods showed that the primary molecular fragments—the benzamide (B126), acrylamide (B121943), and pyridazine (B1198779)—are nearly coplanar in all favorable conformations. nih.gov This planarity is likely due to resonance stabilization across the molecule. nih.gov The analysis also indicated that the single bonds between the amide nitrogen and the aromatic rings have greater rotational freedom, which can influence how the molecule presents itself to a receptor. nih.gov

Theoretical conformational analysis of related benzamide structures, such as neuroleptic benzamide drugs, has identified both folded and extended conformers. nih.gov For some derivatives, folded conformers, where the two aromatic rings are in proximity, represent the lowest energy state, while for others, extended conformers are significantly more stable. nih.govmdpi.com For instance, in the case of Imatinib, a drug containing a pyridinyl-pyrimidine moiety linked to a benzamide, an extended conformation was found to be more stable than a folded one for the free base. mdpi.com The specific conformation adopted is influenced by the substitution pattern and the electronic environment of the molecule, which in turn dictates the potential for intermolecular interactions with a biological target. nih.govmdpi.com

Influence of Substituent Introduction on Biological Activity Profiles

The introduction of various substituents at different positions on the this compound scaffold has profound effects on the biological activity of the resulting derivatives. SAR studies systematically explore these effects to identify key functional groups and positions that enhance therapeutic potential.

Modifications to the benzamide phenyl ring are a cornerstone of SAR studies for this class of compounds. The nature and position of substituents on this ring can dramatically alter binding affinity, selectivity, and pharmacokinetic properties.

In a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), designed as potential pesticides, the substituents on the benzamide ring were found to be crucial for their fungicidal activity. mdpi.comnih.gov For example, compounds with a 2-fluoro substitution on the benzene (B151609) ring generally showed superior inhibitory activity against tested fungi compared to other substitutions. mdpi.com Another study on N-substituted benzamide derivatives as potential antitumor agents concluded that a 2-substituent on the phenyl ring is critical for antiproliferative activity, whereas the presence of a chlorine atom or a nitro-group on the same ring significantly diminishes this activity. nih.gov

The following table summarizes the impact of various substitutions on the benzamide phenyl ring from a study on fungicidal benzamide derivatives. mdpi.com

Table 1: Effect of Benzamide Phenyl Ring Substitution on Fungicidal Activity

| Compound ID | Substitution on Benzamide Ring | Fungicidal Activity |

|---|---|---|

| 12i | 4-fluoro | Moderate |

| 12j | 4-chloro | Moderate |

| 12k | 4-bromo | Moderate |

| 12m | 2,4-dimethyl | Lower |

| 13e | 4-tert-butyl | High |

| 13f | 3-trifluoromethyl | High (EC50 = 6.67 mg/L) |

| 13p | 3-chloro, 4-chloro | High (EC50 = 5.17 mg/L) |

Data derived from a study on benzamides substituted with quinoline-linked 1,2,4-oxadiazole against Sclerotinia sclerotiorum. mdpi.com

These findings highlight that both the electronic properties (electron-withdrawing vs. electron-donating) and the steric bulk of the substituents on the benzamide phenyl ring are key determinants of biological activity.

The pyridazine ring is a vital component of the this compound scaffold, primarily due to its unique physicochemical properties. nih.gov It is characterized by weak basicity, a high dipole moment, and a robust capacity for dual hydrogen-bonding, all of which are important for drug-target interactions. nih.govresearchgate.net The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a critical feature for molecular recognition at the active site of a receptor. nih.gov

SAR studies have shown that modifications to this heterocycle can significantly impact biological efficacy. For instance, in a series of 4-(pyridin-4-yloxy)benzamide derivatives designed as c-Met inhibitors, the introduction of a 5-methylpyridazin-3(2H)-one fragment was found to be beneficial for enhancing the inhibitory activity against cancer cell lines. nih.gov This suggests that introducing additional functional groups and ring systems onto the pyridazine core can lead to more potent compounds.

Furthermore, the pyridazine ring is often considered a bioisostere for other aromatic systems like the phenyl ring or other heterocycles. nih.govresearchgate.net Its replacement or substitution allows for the fine-tuning of properties such as lipophilicity and metabolic stability. Studies on related heterocyclic compounds have shown that even the position of nitrogen atoms within the ring can be crucial for activity. nih.gov

In a study of 4-(pyridin-4-yloxy)benzamide derivatives, a "5-atom linker" was identified as a key structural element contributing to their inhibitory activity. nih.gov This indicates that the distance and spatial orientation between the two aromatic systems, dictated by the linker, are crucial for optimal interaction with the target protein.

In a different series of compounds designed as dopamine (B1211576) D3 receptor ligands, researchers replaced a flexible butyl linker with a more conformationally constrained cyclohexyl linker. nih.gov This modification aimed to improve affinity and selectivity. The results showed that the trans-derivatives with the cyclohexyl linker were more potent at the D3 receptor than the corresponding cis-isomers, although they were less potent than the original compounds with the flexible linker. nih.gov This highlights a trade-off between conformational rigidity and binding affinity; while a rigid linker can lock the molecule in a favorable conformation, it may also prevent the optimal induced fit with the receptor.

The amide bond itself is a key interaction point, capable of forming hydrogen bonds with amino acid residues in a receptor's binding pocket, which is a common feature in many biologically active benzamides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models create a mathematical relationship between the physicochemical properties or structural features (descriptors) of a molecule and its observed activity. nih.gov

For classes of compounds like this compound derivatives, QSAR models can be invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov A typical QSAR model takes the form:

Activity = f(molecular descriptors) + error

In a study on N-pyridyl and pyrimidine (B1678525) benzamides as potential antiepileptic agents, a pharmacophore-based 3D-QSAR model was developed. nih.gov The model identified key pharmacophoric features necessary for activity, including a hydrogen bond donor, a hydrophobic group, and two aromatic rings. nih.gov Such models provide a quantitative framework for understanding the SAR and guiding the design of more potent analogs. The statistical robustness of these models, often evaluated by parameters like the correlation coefficient (R²) and predictive power (Q²), determines their reliability for predicting the activity of new compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that helps to visualize the relationship between the steric and electrostatic properties of a molecule and its biological activity. It generates 3D contour maps that indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

A CoMFA study was performed on a series of pyridazine analogs that act as selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatment. nih.gov The study resulted in a statistically significant and robust model, which was then used to understand the key structural requirements for potent inhibition. nih.gov

The CoMFA contour maps generated in such studies provide crucial insights for rational drug design. For example:

Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is detrimental to activity.

Electrostatic Maps: Blue contours highlight regions where positive charge is favorable, and red contours indicate where negative charge is preferred.

In the study of pyridazine analogs, the CoMFA model and its contour maps served as a pharmacophoric model to guide the de novo design of new, optimized ligands, demonstrating the predictive power of this technique in the development of novel therapeutic agents. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to understand the relationship between the structural features of a series of chemical compounds and their biological activity. Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), which uses Lennard-Jones and Coulomb potentials, CoMSIA calculates similarity indices at regularly spaced grid points for aligned molecules. nih.govnih.gov This method employs a Gaussian-type function to represent the distance dependence of physicochemical properties, thereby avoiding singularities at atomic positions and the need for arbitrary cut-off limits. nih.gov

The primary fields considered in CoMSIA are steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.gov The resulting data is analyzed using Partial Least Squares (PLS) to generate a model that correlates the CoMSIA fields with biological activity. nih.gov The output is often visualized as contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for activity, providing intuitive guidance for the design of new, more potent compounds. nih.govnih.gov

A 3D-QSAR study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structurally related to this compound, has provided insights into their requirements for inhibiting Rho-associated kinase-1 (ROCK1). nih.gov In this research, a CoMSIA model was developed using a combination of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor and donor fields. nih.gov The statistical robustness and predictive power of the generated CoMSIA model were significant, as indicated by the following parameters: nih.gov

| Parameter | Value | Description |

| q² | 0.676 | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. A value > 0.5 is considered significant. |

| r² | 0.949 | The non-cross-validated correlation coefficient, indicating the goodness of fit of the model to the training set data. |

| ONC | 6 | The optimal number of components used in the PLS analysis. |

| r²pred | 0.548 | The predictive correlation coefficient for the external test set, confirming the model's ability to predict the activity of new compounds. |

Table 1: Statistical results of the CoMSIA model for N-ethyl-4-(pyridin-4-yl)benzamide derivatives. nih.gov

The contour maps generated from this CoMSIA model revealed specific structural modifications that could enhance or diminish the inhibitory activity of these compounds, providing a clear roadmap for future optimization. nih.gov

Ligand Efficiency and Potency Relationship

Potency is a fundamental measure of a drug's activity, typically expressed as the concentration required to produce a defined effect (e.g., IC₅₀ or EC₅₀). However, high potency alone does not guarantee a successful drug candidate. Ligand efficiency (LE) offers a more nuanced perspective by relating the potency of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated using the formula:

LE = (pIC₅₀) / HAC

where pIC₅₀ is the negative logarithm of the IC₅₀ value. LE helps in identifying smaller, more efficient fragments that can be optimized into high-quality drug candidates without excessive molecular weight, which can negatively impact pharmacokinetic properties.

While direct studies on the ligand efficiency of this compound are not extensively documented, research on its derivatives demonstrates the exploration of potency against various biological targets. For instance, extensive SAR studies on 5-substituted-N-pyridazinylbenzamide derivatives led to the identification of potent and selective inhibitors of Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2), a target for Parkinson's disease. biosynth.com Similarly, derivatives of the structurally related N-(piperidin-4-yl)benzamide have shown significant inhibitory bioactivity in HepG2 cancer cells. nih.gov

The potency of several derivatives from related benzamide series highlights the therapeutic potential of this scaffold:

| Compound Class/Derivative | Target/Assay | Potency (IC₅₀) |

| 4-(pyridin-4-yloxy)benzamide derivative (Compound 40) | A549, HeLa, MCF-7 cancer cell lines | 1.03 µM, 1.15 µM, 2.59 µM respectively |

| N-(piperidin-4-yl)benzamide derivative (Compound 10b) | HepG2 cancer cells | 0.12 µM |

| N-(piperidin-4-yl)benzamide derivative (Compound 10j) | HepG2 cancer cells | 0.13 µM |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (Compound 6a) | delta opioid receptor | 0.87 nM |

Table 2: Reported potencies for derivatives related to this compound. nih.govnih.govnih.gov

The development of potent compounds such as these is the first step. The principles of ligand efficiency would then guide the optimization process. For example, if two compounds exhibit similar high potency, the one with a lower heavy atom count would be considered more efficient and a more promising starting point for further development. This approach ensures that increases in potency are achieved through specific, high-quality interactions with the target rather than non-specific increases in size and lipophilicity, which can lead to poor drug-like properties.

Molecular Mechanisms of Action and Target Interactions of Pyridazine Benzamide Compounds

Enzyme Inhibition Profiles and Target Engagement

Pyridazine-benzamide derivatives have demonstrated inhibitory activity against a spectrum of enzymes implicated in various diseases, including cancer and viral infections. The following sections detail their interactions with specific enzyme families.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones. nih.gov Their dysregulation is often associated with cancer, making them a key target for therapeutic intervention. nih.gov Novel benzamide (B126) derivatives have been developed as HDAC inhibitors, with some exhibiting potent in vitro activity. nih.gov

One area of development has been in creating dual inhibitors that target both HDACs and other cancer-related pathways, such as the PI3K/HDAC dual inhibitors. nih.gov A series of benzamide-based PI3K/HDAC dual inhibitors were designed to overcome the limitations of previous inhibitors that used a hydroxamate moiety as the zinc-binding group, which can lack isoform selectivity and have potential genotoxicity. nih.gov One such compound, PH14 , demonstrated potent inhibitory activity against PI3Kα and HDAC3, with IC50 values of 20.3 nM and 24.5 nM, respectively. nih.gov This dual inhibition was further supported by the blockage of AKT phosphorylation and an increase in acetylated histone H3 levels in Western blot studies. nih.gov

Another approach has focused on developing class I selective HDAC inhibitors. nih.gov A novel class of KDAC inhibitors containing an aminophenyl-benzamide headgroup, a vinyl group in the linker region for active site stabilization, and a trifluoromethyl moiety in the capping group was developed to exploit enzyme surface topology. nih.gov This led to the identification of a class I selective KDACi, compound 7 , which showed a preference for HDAC1 over other class I KDACs. nih.gov

The pyridazine (B1198779) derivative, Risdiplam , has also been noted in the context of compounds that increase the activity of the SMN2 gene, which has included various histone deacetylase inhibitors. wikipedia.org

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. Pyridazine-benzamide and related structures have been explored as inhibitors of several protein kinases.

B-Raf V600E Kinase: While specific data on N-(Pyridazin-4-yl)benzamide is limited, the broader class of pyridazine-containing compounds has been investigated for kinase inhibition.

Bruton's Tyrosine Kinase (Btk): Btk is a key component of the B-cell receptor signaling pathway and a validated target for autoimmune diseases and B-cell malignancies. Pyridazinone analogs have been developed as highly potent and selective Btk inhibitors. nih.gov For instance, the BTK inhibitor GDC-0834 was found to be rapidly metabolized, leading to the development of more stable pyridazinone analogs. nih.gov Structure-activity relationship (SAR) studies led to the identification of lead analog 23 , which possessed improved potency, metabolic stability, and preclinical properties. nih.gov

c-Met Kinase: Information directly linking this compound to c-Met kinase inhibition is not readily available in the provided context.

Other Kinases: Imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of PIM kinases, which are targets for hematopoietic malignancies. semanticscholar.org These compounds were found to be ATP competitive but not ATP mimetic, interacting with the N-terminal lobe of the kinase rather than the hinge region, which contributes to their selectivity. semanticscholar.org Another study explored 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as inhibitors of various eukaryotic kinases, with some showing selectivity for DYRKs and CLKs with IC50 values below 100 nM. nih.gov

Serine Protease and Urokinase-type Plasminogen Activator Inhibition

Serine proteases are a large family of enzymes involved in diverse physiological processes, and their dysregulation can contribute to diseases like cancer. The urokinase-type plasminogen activator (uPA) system is particularly important in tumor invasion and metastasis. researchgate.netmdpi.comresearchgate.net

Research has explored 4-(3H-imidazo[4,5-b]pyridin-2-yl)-N-substituted benzamide and benzamidine (B55565) derivatives as inhibitors of uPA. researchgate.net In a study on colorectal and hepatocellular carcinoma cell lines, compounds 4b and 7d significantly reduced uPAR (urokinase-type plasminogen activator receptor) levels. researchgate.net The uPA levels after administration of these compounds were comparable to those observed with 5-fluorouracil (B62378) in colorectal carcinoma cells. researchgate.net

Main Protease (Mpro) Inhibition in Viral Pathways (e.g., SARS-CoV-2)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com The inhibition of Mpro can block the viral life cycle. nih.govresearchgate.net

A study identified 4-acrylamido-N-(pyridazin-3-yl)benzamide as a potential anti-COVID-19 compound through molecular docking and dynamics simulations. nih.gov This compound, also referred to as Z144, was found to interact with key amino acid residues in the active site of the SARS-CoV-2 Mpro. nih.gov The pyridazine ring of Z144 interacts with Q190 and Q193 through hydrogen bonding and with M166 via a π-sulfur interaction. nih.gov The acrylamide (B121943) group is susceptible to nucleophilic attack by the cysteine residue (C145) in the catalytic dyad of the enzyme. nih.gov

Other research has focused on peptidomimetic inhibitors that mimic the natural substrate of Mpro. nih.gov These inhibitors often contain an electrophilic "warhead" to covalently bind to the catalytic cysteine residue. nih.gov For example, the compound Jun9-62-2R showed good antiviral activity, with its pyridine (B92270) ring binding to the active site and the amide group interacting with the backbone of Glu166. nih.gov

Receptor Modulation and Ligand Binding Studies

In addition to enzyme inhibition, pyridazine-benzamide derivatives can modulate the activity of nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) Modulation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a central role in adipocyte differentiation, lipid metabolism, and inflammation. google.comgoogle.com Modulation of PPARγ activity has therapeutic potential for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. google.comgoogle.com

Novel benzamide derivatives have been developed as modulators of the PPARγ receptor. google.comgoogle.com These compounds can act as agonists, antagonists, or inverse agonists, each producing different biological effects. nih.govmedchemexpress.comnih.govnih.govnih.gov For example, PPARγ agonists like the thiazolidinedione class of drugs are used to treat type 2 diabetes by improving insulin (B600854) sensitivity. nih.gov Conversely, inverse agonists can repress PPARγ target genes, leading to growth inhibition in certain cancer cell lines. nih.govnih.gov

The structural basis for PPARγ modulation has been investigated through crystallography. The binding of different ligands can induce distinct conformational changes in the receptor, particularly in the C-terminal helix H12, which in turn affects the recruitment of co-activator or co-repressor proteins. nih.govnih.gov

General Receptor Binding Affinity Studies

The binding affinity of pyridazine-benzamide derivatives to their target receptors is a critical determinant of their biological activity. Studies have focused on elucidating these interactions to understand the structure-activity relationships and to guide the design of more potent and selective compounds.

One area of investigation has been the development of pyridazine-containing compounds as activators of pantothenate kinase (PANK). These enzymes are crucial in the biosynthesis of coenzyme A. nih.govacs.orgnih.gov Structure-guided design has led to the optimization of pyridazine activators of PANK. nih.govacs.orgnih.gov X-ray crystallography has been instrumental in revealing the binding modes of these compounds. For instance, the analysis of PANK3 in complex with various inhibitors has shown a key bidentate hydrogen bonding interaction between the pyridazine ring and the amino acid residue R306'. researchgate.net This interaction has been identified as a major contributor to the high-affinity binding of these modulators. researchgate.net

In a different context, a molecular docking study of 4-acrylamido-N-(pyridazin-3-yl)benzamide with the main protease (Mpro) of SARS-CoV-2 revealed significant non-covalent interactions. nih.gov The study calculated a binding free energy of -42.72 kcal/mol, indicating a spontaneous and favorable binding process. nih.gov The analysis highlighted that hydrophobic interactions and hydrogen bonds between the pyridazine and benzamide moieties and amino acid residues in the active site of the protease are crucial for the stability of the complex. nih.gov

Furthermore, research into pyridazine derivatives has extended to their potential as inhibitors of other kinases, such as Rho-associated coiled-coil containing protein kinase 1 (ROCK1). While not specific to this compound, studies on related substituted pyridines have demonstrated the importance of the pyridine/pyridazine core in achieving selectivity against ROCK1. nih.gov

The following table summarizes the binding affinities of representative pyridazine-benzamide derivatives to their respective targets.

| Compound/Derivative Class | Target | Binding Affinity/Interaction | Reference |

| Isopropylphenyl Pyridazines | Pantothenate Kinase 3 (PANK3) | Nanomolar potency, key bidentate hydrogen bonding with R306' | researchgate.net |

| 4-acrylamido-N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Main Protease (Mpro) | Binding Free Energy: -42.72 kcal/mol | nih.gov |

| Pyridazine Activators | Pantothenate Kinase (PANK) | Overcome feedback suppression by acyl-CoA | nih.govacs.orgnih.gov |

Modulation of Cell Signaling Pathways and Biological Processes

Pyridazine-benzamide compounds have been shown to exert their biological effects by modulating key cell signaling pathways. Their ability to interact with specific molecular targets translates into downstream effects on fundamental cellular processes such as cell cycle progression and programmed cell death.

Cell Cycle Arrest Induction

The regulation of the cell cycle is a critical process, and its dysregulation is a hallmark of cancer. Certain pyridazine-benzamide derivatives have been investigated for their ability to halt the cell cycle in cancer cells, thereby preventing their proliferation.

While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential of this chemical class. For example, a study on novel N-(piperidine-4-yl)benzamide derivatives demonstrated their potent antitumor activity against HepG2 (human liver cancer) cells. The most active compound in this series induced cell cycle arrest. Western blot analysis revealed that this was accompanied by an inhibition of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), and an enhanced expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). This suggests that the cell cycle arrest is mediated through a p53/p21-dependent pathway.

Similarly, pyrazolo[3,4-d]pyridazine derivatives have been shown to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. This effect contributes to the cytotoxic properties of these compounds.

The following table summarizes the effects of pyridazine-benzamide related compounds on cell cycle-related proteins.

| Compound Class | Cell Line | Effect on Cell Cycle Proteins | Pathway Implicated |

| N-(piperidine-4-yl)benzamide derivatives | HepG2 | ↓ Cyclin B1, ↓ p-Rb; ↑ p21, ↑ p53, ↑ Rb, ↑ p-AMPK | p53/p21-dependent pathway |

| Pyrazolo[3,4-d]pyridazine derivatives | A549 | Induces Sub G1 and G2/M arrest | Not specified |

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a key characteristic of many anticancer agents.

Studies on pyrazolo[3,4-d]pyridazine derivatives have demonstrated their capacity to induce apoptosis in lung cancer cells. One particular derivative, PPD-1, was found to significantly increase the percentage of apoptotic cells in the A549 lung cancer cell line. Further investigation into the mechanism revealed that PPD-1 treatment led to a disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. Specifically, the expression of the bcl-2 gene was inhibited. This shift in the Bcl-2/Bax ratio is a key event in the intrinsic, mitochondria-dependent pathway of apoptosis.

The following table details the apoptotic effects of a pyrazolo[3,4-d]pyridazine derivative.

| Compound | Cell Line | Apoptotic Effect | Molecular Mechanism |

| PPD-1 (a pyrazolo[3,4-d]pyridazine derivative) | A549 (Lung Cancer) | Increased percentage of apoptotic cells | Inhibition of bcl-2 gene expression, disrupting the Bcl-2/Bax balance |

Gene Expression Modulation through Histone Acetylation

The modulation of gene expression through epigenetic mechanisms, such as histone acetylation, is another avenue through which pyridazine-benzamide compounds can exert their effects. Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

A series of N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides have been designed and synthesized as inhibitors of histone deacetylases. These compounds were shown to inhibit recombinant human HDAC1 with sub-micromolar IC50 values. In cultured human cancer cells, these compounds induced the hyperacetylation of histones. A significant downstream effect of this HDAC inhibition was the induced expression of the tumor suppressor protein p21(WAF1/Cip1). This protein is a well-known inhibitor of cyclin-dependent kinases and plays a critical role in inducing cell cycle arrest. The ability of these benzamide derivatives to inhibit HDACs and subsequently upregulate p21 expression demonstrates a clear link between histone acetylation and the modulation of genes involved in cell cycle control.

The following table summarizes the findings related to gene expression modulation by N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides.

| Compound Class | Target | Effect on Histone Acetylation | Effect on Gene Expression |

| N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides | Histone Deacetylase 1 (HDAC1) | Induced hyperacetylation of histones | Induced expression of p21(WAF1/Cip1) |

Computational Chemistry and Molecular Modeling Studies of N Pyridazin 4 Yl Benzamide

Computational chemistry and molecular modeling have become indispensable tools in the study and development of novel therapeutic agents. For N-(Pyridazin-4-yl)benzamide and its derivatives, these in silico methods provide profound insights into their structural, electronic, and interactive properties at the molecular level. These computational approaches enable the prediction of ligand-protein interactions, conformational stability, electronic structure, and pharmacological profiles, thereby accelerating the drug discovery process.

Preclinical Pharmacological Research on Pyridazine Benzamide Scaffolds

In Vitro Biological Activity Assessments

In vitro studies are fundamental in early-stage drug discovery, providing initial insights into the biological effects of new chemical entities at a cellular and molecular level. For pyridazine-benzamide scaffolds, these assessments have primarily focused on their potential as anticancer agents through antiproliferative assays and specific enzyme inhibition studies.

The cytotoxic potential of pyridazine-benzamide derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies measure the ability of the compounds to inhibit cancer cell growth and proliferation, often reporting the results as IC₅₀ values (the concentration of a drug that inhibits a given biological process by 50%).

A series of imidazo[1,2-b]pyridazine (B131497) diaryl urea (B33335) derivatives demonstrated significant antiproliferative activity, particularly against non-small cell lung cancer cell lines A549 and H460, with IC₅₀ values ranging from 0.02 µM to 20.7 µM. nih.gov Similarly, novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were tested against five human cancer cell lines. mdpi.com Among them, compounds 4e and 4f showed excellent activity against MCF-7 (breast adenocarcinoma) and SK-MEL-28 (melanoma) cell lines, with IC₅₀ values between 1 and 10 µM. mdpi.com

Further research into pyridazinone-based diarylurea derivatives, designed as surrogates for the multi-kinase inhibitor sorafenib, revealed significant growth inhibition against a variety of cancer cell lines. nih.govrsc.org Compounds 10l and 17a were selected for advanced five-dose screening by the National Cancer Institute (NCI), where they displayed GI₅₀ (concentration for 50% growth inhibition) values ranging from 1.66 to 100 μM across a panel of 60 cell lines. rsc.org Compound 10l was particularly effective, inducing G0–G1 phase cell cycle arrest in the A549 lung cancer cell line. rsc.org

Other studies have highlighted the broad-spectrum antiproliferative action of these scaffolds. For instance, compound 9e , a 3,6-disubstituted pyridazine (B1198779) derivative, showed high growth inhibition against the majority of the NCI-60 cancer cell lines, with particularly strong effects on the A498 renal cancer cell line (97.91% inhibition) and the T-47D breast cancer cell line (79.98% inhibition). nih.gov Pyrimido-pyridazine derivatives have also been investigated, with one compound, 2b , showing significant antitumor activity against MDA-MB-231 triple-negative breast cancer cells by inducing apoptosis and arresting the cell cycle in the S-phase. nih.gov The antiproliferative activities of various pyridazine derivatives against common cancer cell lines are summarized below.

Table 1: Antiproliferative Activity of Pyridazine-Benzamide Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine | A549 | Non-Small Cell Lung Cancer | 0.02 - 20.7 µM | nih.gov |

| Imidazo[1,2-b]pyridazine | H460 | Non-Small Cell Lung Cancer | 0.02 - 20.7 µM | nih.gov |

| Pyrimido-pyridazine | MDA-MB-231 | Triple-Negative Breast Cancer | Significant antitumor activity | nih.gov |

| Pyridazinone-Benzofuran | HepG2 | Hepatocellular Carcinoma | Strong antiproliferative activity | researchgate.net |

| Pyridazinone-Benzofuran | MCF-7 | Breast Adenocarcinoma | Strong antiproliferative activity | researchgate.net |

| 3,6-Disubstituted Pyridazine (9e) | A498 | Renal Cancer | 97.91% inhibition | nih.gov |

| 3,6-Disubstituted Pyridazine (9e) | T-47D | Breast Cancer | 79.98% inhibition | nih.gov |

| Pyridazinone Diarylurea (10l) | A549 | Non-Small Cell Lung Cancer | GI₅₀: 1.66–100 μM | rsc.org |

| Tetrahydroimidazo[1,2-b]pyridazine (4e, 4f) | MCF-7 | Breast Adenocarcinoma | 1 - 10 µM | mdpi.com |

| Tetrahydroimidazo[1,2-b]pyridazine (4e, 4f) | SK-MEL-28 | Melanoma | 1 - 10 µM | mdpi.com |

To elucidate the mechanisms underlying their antiproliferative effects, pyridazine-benzamide derivatives have been tested for their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Protein kinases are a major focus, as their dysregulation is a common driver of oncogenesis. thieme-connect.com

A study on imidazo[1,2-b]pyridazine derivatives identified compounds A17 and A18 as potent inhibitors of the mTOR kinase, a central regulator of cell growth, with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. nih.gov Another investigation focused on c-Jun N-terminal kinase 1 (JNK1), a member of the MAPK family. nih.gov The 3,6-disubstituted pyridazine derivative 9e was found to downregulate JNK1 gene expression and reduce the levels of its phosphorylated (active) form in tumors. nih.gov

Pyridazinone-based compounds have also been identified as potent inhibitors of other enzyme classes. A novel series of benzamide (B126) derivatives prepared from a pyridazinone scaffold showed potent in vitro inhibitory activity against class I histone deacetylase (HDAC) isoforms. nih.gov Furthermore, certain 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been evaluated as multi-target inhibitors, demonstrating activity against human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov For example, against the cancer-related hCA XII isoform, derivatives 3 and 7f showed potent inhibition with Kᵢ values of 5.3 nM and 8.7 nM, respectively. nih.gov

Table 2: Enzyme Inhibition by Pyridazine-Benzamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Inhibition (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine (A17) | mTOR | IC₅₀ = 0.067 µM | nih.gov |

| Imidazo[1,2-b]pyridazine (A18) | mTOR | IC₅₀ = 0.062 µM | nih.gov |

| Pyridazinone-Benzamide ((S)-17b) | Class I HDACs | Potent in vitro inhibition | nih.gov |

| 3,6-Disubstituted Pyridazine (9e) | JNK1 | Downregulation of gene expression | nih.govacs.org |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamide (3) | hCA XII | Kᵢ = 5.3 nM | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamide (7f) | hCA XII | Kᵢ = 8.7 nM | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamide (3) | 5-LOX | IC₅₀ = 2 µM | nih.gov |

In Vivo Efficacy Studies in Preclinical Disease Models

Following promising in vitro results, lead compounds are often advanced to in vivo studies using animal models to assess their efficacy and therapeutic potential in a living system. For anticancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Several pyridazine-benzamide derivatives have demonstrated significant anticancer effects in such models. The mTOR inhibitor A17 (an imidazo[1,2-b]pyridazine) showed a clear anticancer effect in a nude mouse xenograft model established with A549 lung cancer cells. nih.gov In a different study, the pyrimido-pyridazine derivative 2b was tested in lymphoma-bearing mice, where it significantly increased lifespan and reduced tumor growth. nih.gov

The in vivo efficacy of the 3,6-disubstituted pyridazine 9e was investigated in an Ehrlich ascites carcinoma solid tumor model. nih.govacs.org Treatment with this compound led to a reduction in the mean tumor volume, which was associated with the induction of necrosis within the tumor tissue. nih.govacs.org Similarly, the pyridazinone-HDAC inhibitor (S)-17b exhibited excellent antitumor activity when administered orally in SKM-1 (human myelodysplastic syndrome) xenograft models. nih.gov

Cardiotonic Activity Evaluations in Experimental Models

Beyond oncology, the pyridazine scaffold is a key feature in compounds developed for cardiovascular diseases. consensus.appnih.govscholarsresearchlibrary.com Certain pyridazine derivatives have been evaluated for their cardiotonic (positive inotropic) activity, which is the ability to increase the force of heart muscle contraction.

Research into pyridazine analogues of known bipyridine cardiotonics like amrinone (B1666026) and milrinone (B1677136) revealed that replacing a pyridine (B92270) subunit with a 1,2-diazine (pyridazine) system could enhance in vitro cardiotonic activity. nih.gov Another study involved the synthesis of 4,5-dihydro-3(2H)pyridazinone derivatives, which were tested for their positive inotropic effects on isolated rabbit hearts. nih.gov The results were promising, with twelve of the tested compounds showing a greater effective response than the standard drug digoxin. nih.gov These findings underscore the versatility of the pyridazine scaffold and its potential for developing new treatments for heart failure. scholarsresearchlibrary.com

Emerging Research and Future Vistas for N-(Pyridazin-4-yl)benzamide

The landscape of medicinal chemistry is continually evolving, with researchers keenly focused on discovering and developing novel therapeutic agents. Within this dynamic field, the heterocyclic compound this compound has emerged as a scaffold of significant interest. While comprehensive research on this specific molecule remains in its nascent stages, the exploration of its close analogues has unveiled promising avenues for future drug discovery. This article delineates the emerging research directions and future opportunities for this compound, focusing on the rational design of next-generation analogues, the exploration of new therapeutic applications, the use of advanced computational methods, and the elucidation of its potential mechanisms of action.

Q & A

Basic: What are the recommended synthetic routes for N-(pyridazin-4-yl)benzamide, and how can reaction conditions be optimized for lab-scale synthesis?

Methodological Answer:

The synthesis typically involves coupling a pyridazine derivative with a benzoyl chloride. Key steps include:

- Amidation: React 4-aminopyridazine with benzoyl chloride in the presence of a base (e.g., pyridine) under reflux (4–6 hours) to form the benzamide backbone .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction rates.

- Purification: Column chromatography (silica gel, chloroform:methanol 9:1) followed by recrystallization yields high-purity product .

Optimization Tips:

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).

- Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material.

Basic: How can researchers characterize this compound’s structure and purity?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z ~214) verifies molecular weight.

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., amide N-H···O interactions) using single-crystal data .

Advanced: How does this compound interact with histone deacetylases (HDACs), and what experimental designs address its brain-region selectivity?

Methodological Answer:

- Mechanistic Studies:

- In Vitro HDAC Inhibition: Use fluorometric assays (e.g., HDAC-Glo™) to measure IC₅₀ values. MS-275, a related benzamide, shows IC₅₀ < 1 µM for HDAC1 .

- In Vivo Selectivity: Administer N-(pyridazin-4-yl)benzamide subcutaneously (15–60 µmol/kg) and quantify acetylated histone H3 (Ac-H3) in brain regions via Western blot. Frontal cortex shows higher sensitivity than striatum .

- Experimental Design:

Advanced: How can researchers resolve contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:

Contradictions may arise from off-target effects or assay variability. Mitigation strategies include:

- Dose-Response Curves: Test concentrations ≤10 µM to avoid non-specific inhibition of metabolic pathways (e.g., glucose metabolism or DNA synthesis) .

- Orthogonal Assays: Combine HDAC inhibition data with phenotypic assays (e.g., cell viability or differentiation).

- Metabolic Profiling: Use LC-MS to rule out interference from metabolites .

Advanced: What strategies improve the pharmacokinetic profile of this compound derivatives for CNS-targeted studies?

Methodological Answer:

- Structural Modifications:

- In Vivo Testing:

Advanced: How can computational methods guide the design of this compound analogs with enhanced HDAC isoform specificity?

Methodological Answer:

- Docking Studies: Use Schrödinger or AutoDock to model interactions with HDAC isoforms (e.g., Zn²⁺ coordination in HDAC1 vs. HDAC6).

- QSAR Models: Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

- MD Simulations: Assess binding stability over 100-ns trajectories to prioritize analogs with prolonged residence times.

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B for irritation) .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., pyridine).

- Waste Disposal: Neutralize acidic/basic byproducts before disposing via certified hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.